molecular formula C15H33ClN4O B12575362 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1) CAS No. 499194-70-6

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)

Cat. No.: B12575362
CAS No.: 499194-70-6
M. Wt: 320.90 g/mol
InChI Key: ALSMXSLOWJIETM-UHFFFAOYSA-N
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Description

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylmethylidene group, which imparts significant reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) typically involves the reaction of decanoyl chloride with 4-aminobutylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction typically produces amines .

Scientific Research Applications

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • Phenylthiosemicarbazide

Uniqueness

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) stands out due to its unique hydrazinylmethylidene group, which imparts distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biological research, where it can be used to explore new reaction pathways and biological mechanisms .

Properties

CAS No.

499194-70-6

Molecular Formula

C15H33ClN4O

Molecular Weight

320.90 g/mol

IUPAC Name

N-[4-(hydrazinylmethylideneamino)butyl]decanamide;hydrochloride

InChI

InChI=1S/C15H32N4O.ClH/c1-2-3-4-5-6-7-8-11-15(20)18-13-10-9-12-17-14-19-16;/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20);1H

InChI Key

ALSMXSLOWJIETM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCN=CNN.Cl

Origin of Product

United States

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